Introduction: The Convergence of Indazole Scaffolds and Boronic Acid Chemistry
Introduction: The Convergence of Indazole Scaffolds and Boronic Acid Chemistry
An In-depth Technical Guide to (1,3-Dimethyl-1H-indazol-6-YL)boronic acid: Properties, Applications, and Experimental Protocols
In the landscape of modern medicinal chemistry, the indazole nucleus is a privileged scaffold, frequently appearing in the structure of biologically active compounds, including potent protein kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone for the design of targeted therapeutics.[2] Parallel to the rise of such heterocyclic cores, boronic acids have established themselves as indispensable tools in synthetic chemistry.[3] Their stability, low toxicity, and, most notably, their versatile reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3][4]
This guide focuses on (1,3-Dimethyl-1H-indazol-6-YL)boronic acid , a specialized building block that merges the therapeutic potential of the dimethyl-indazole core with the synthetic flexibility of the boronic acid functional group. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this reagent's chemical properties, core applications, and field-proven experimental insights. We will delve not just into protocols but into the causality behind experimental choices, ensuring a robust and reproducible application of this valuable chemical intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a solid material whose characteristics dictate its handling, storage, and reactivity.
Below is a summary of its key properties:
| Property | Value | Source(s) |
| CAS Number | 1310405-37-8 | [5] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [6] |
| Molecular Weight | 190.01 g/mol | [6] |
| Appearance | White to off-white solid | General observation |
| Purity | Typically ≥95% | [6][7] |
| Storage | Recommended 2-8°C, under inert atmosphere | [8] |
The structure, featuring a bicyclic indazole ring system with methyl groups at the N1 and C3 positions and a boronic acid at the C6 position, is central to its utility. The methyl groups serve a critical function by protecting the nitrogen atoms, thereby preventing side reactions and directing reactivity to the boronic acid group.
Synthesis and Purification: A Plausible Pathway
While multiple proprietary methods exist for the synthesis of specific boronic acids, a common and logical approach for a molecule like (1,3-Dimethyl-1H-indazol-6-YL)boronic acid involves the borylation of a pre-functionalized indazole core. A general, field-proven workflow is outlined below. The causality for this approach is rooted in its efficiency and the commercial availability of starting materials. The key is to install the boronic acid moiety late in the synthesis to avoid degradation under harsh conditions that might be required for the initial ring formation.
A plausible synthetic route begins with a halogenated indazole, such as 6-bromo-1,3-dimethyl-1H-indazole. This precursor can then undergo a palladium-catalyzed borylation reaction.
Illustrative Synthetic Workflow
Caption: Plausible synthetic workflow for (1,3-Dimethyl-1H-indazol-6-YL)boronic acid.
Protocol: Miyaura Borylation
-
Inert Atmosphere: To a flame-dried flask, add 6-bromo-1,3-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq). This catalyst is chosen for its high efficiency in C-B bond formation.
-
Solvent: Add a dry, degassed solvent like dioxane or DMF.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis: Upon completion, cool the reaction. The intermediate pinacol ester can be hydrolyzed in situ or after isolation by adding an aqueous acid (e.g., HCl) to yield the final boronic acid.
-
Purification: The final product is typically purified by extraction followed by recrystallization from a suitable solvent system (e.g., water/acetonitrile). Purity should be confirmed via HPLC and NMR.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction's reliability, mild conditions, and tolerance of a vast array of functional groups have made it a cornerstone of pharmaceutical synthesis.[4][10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling (1,3-Dimethyl-1H-indazol-6-YL)boronic acid with a generic aryl bromide.
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Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), (1,3-Dimethyl-1H-indazol-6-YL)boronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.
-
Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners; more hindered substrates often require bulkier, more electron-rich phosphine ligands.
-
Solvent System: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction's progress via LC-MS or TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated. The crude product is typically purified using flash column chromatography on silica gel.
Stability, Storage, and Handling
Chemical Stability
Boronic acids, while generally stable, are susceptible to two primary degradation pathways:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is more common with electron-rich or sterically hindered boronic acids, especially under harsh acidic or basic conditions.[11]
-
Trimerization (Boroxine Formation): In the solid state or in non-polar solvents, boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. This is a reversible process, and the boronic acid can be regenerated in the presence of water.
The dimethyl-indazole core is generally robust under standard cross-coupling conditions.
Storage and Handling Recommendations
To ensure the integrity and reactivity of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid, the following practices are essential:
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize oxidation and moisture exposure.[8]
-
Light: Protect from direct light by using amber glass vials.[8]
Spectroscopic Characterization
While actual spectra should be run for each batch, the expected NMR signals provide a baseline for quality control.
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons on the indazole ring (typically 3H) would appear in the aromatic region (~7.0-8.0 ppm).
-
The N-methyl (N1-CH₃) and C-methyl (C3-CH₃) protons would appear as sharp singlets in the upfield region (~3.8-4.2 ppm and ~2.5-2.8 ppm, respectively).
-
The B(OH)₂ protons would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and residual water.
-
-
¹¹B NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
-
Signals corresponding to the aromatic carbons of the indazole ring. The carbon attached to the boron (C6) will show a characteristically broad signal due to quadrupolar relaxation.
-
Signals for the two methyl carbons.
-
Safety and Hazard Information
Based on safety data for this and structurally similar compounds, appropriate precautions must be taken.
-
Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[16]
-
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
-
If inhaled: Move the person to fresh air.[16]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid stands as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, combining the privileged indazole scaffold with the robust reactivity of a boronic acid, makes it an ideal reagent for constructing novel molecular entities, particularly through the powerful Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties, adhering to proven synthetic protocols, and observing proper handling and storage procedures, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
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